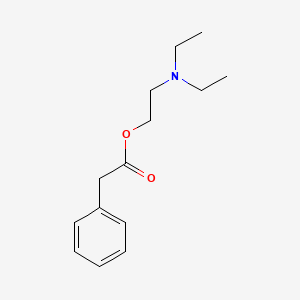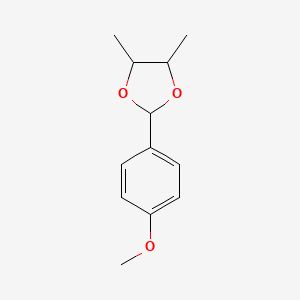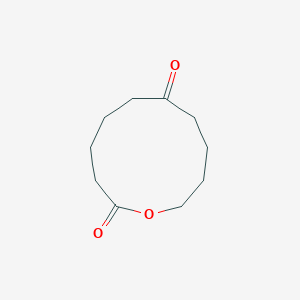
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is an organic compound with the molecular formula C22H28O It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butan-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable butanone derivative under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the desired product is obtained with minimal by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under specific conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4,6-trimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ketone group enable it to participate in various chemical and biological processes. These interactions can influence enzyme activity, receptor binding, and other cellular functions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: This compound shares similar aromatic ring structures but differs in its imidazole core.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar aromatic features with a different ionic structure.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Contains similar aromatic rings but includes a gold(I) center.
Uniqueness
1,4-Bis(2,4,6-trimethylphenyl)butan-1-one is unique due to its butan-1-one backbone, which distinguishes it from other compounds with similar aromatic structures.
Properties
CAS No. |
5349-94-0 |
|---|---|
Molecular Formula |
C22H28O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,4-bis(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C22H28O/c1-14-10-16(3)20(17(4)11-14)8-7-9-21(23)22-18(5)12-15(2)13-19(22)6/h10-13H,7-9H2,1-6H3 |
InChI Key |
NUGQAYQQTZJDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCC(=O)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
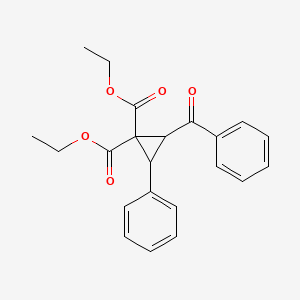
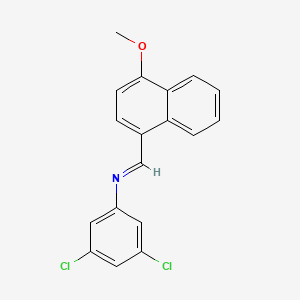


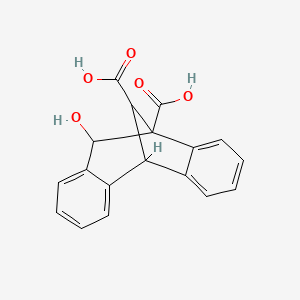

![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)



